molecular formula C14H14OS2 B14242446 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one CAS No. 327985-99-9

1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one

Cat. No.: B14242446
CAS No.: 327985-99-9
M. Wt: 262.4 g/mol
InChI Key: MMTDHRRRYCKXSK-UHFFFAOYSA-N
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Description

1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is an organic compound that features a dithiolane ring and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one typically involves the formation of the dithiolane ring followed by the introduction of the butenone moiety. Common synthetic routes may include:

    Formation of the Dithiolane Ring: This can be achieved through the reaction of a dithiol with a suitable electrophile under acidic or basic conditions.

    Introduction of the Butenone Moiety: This step may involve the use of a Wittig reaction or a similar carbon-carbon bond-forming reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The dithiolane ring and butenone moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane Derivatives: Compounds with similar dithiolane rings.

    Butenone Derivatives: Compounds with similar butenone moieties.

Uniqueness

1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is unique due to its specific combination of the dithiolane ring and butenone moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

327985-99-9

Molecular Formula

C14H14OS2

Molecular Weight

262.4 g/mol

IUPAC Name

1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C14H14OS2/c1-11-2-4-12(5-3-11)6-7-13(15)10-14-16-8-9-17-14/h2-7,10H,8-9H2,1H3

InChI Key

MMTDHRRRYCKXSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C=C2SCCS2

Origin of Product

United States

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